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Compound of Interest

Compound Name: 4,4-Dimethyloxazolidine-2-thione

CAS No.: 54013-55-7

Cat. No.: B188968

Get Quote

In the field of stereoselective synthesis, where the precise three-dimensional arrangement of

atoms is paramount, chiral auxiliaries are indispensable tools.[1][2] These molecules are

temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a

reaction, after which they can be removed and ideally recycled.[3] Among the various classes

of auxiliaries, those based on the oxazolidinone framework, popularized by David A. Evans, are

foundational.[1] This guide focuses on a related and highly effective analogue: 4,4-
Dimethyloxazolidine-2-thione.

This compound belongs to the family of oxazolidine-2-thiones, which are sulfur-containing

counterparts to the more common Evans oxazolidinones.[4][5] The presence of the

thiocarbonyl group (C=S) and the gem-dimethyl substitution at the 4-position imparts unique

reactivity and stereodirecting properties. These features make it a valuable reagent for a wide

array of synthetic transformations, including asymmetric aldol condensations and

stereoselective alkylations.[4] Its application is particularly noted in the synthesis of key

intermediates for complex molecules like carbapenems, highlighting its relevance in drug

development.[5][6]
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This document serves as a technical guide for researchers and drug development

professionals, offering a detailed exploration of the synthesis of 4,4-Dimethyloxazolidine-2-
thione, its core applications in asymmetric synthesis, and robust, field-proven experimental

protocols.

Physicochemical Properties and Spectroscopic
Data
A thorough understanding of a reagent's physical and chemical properties is the first step

toward its successful application. The key characteristics of 4,4-Dimethyloxazolidine-2-thione
are summarized below.
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Synthesis of 4,4-Dimethyloxazolidine-2-thione
The most common and scalable synthesis involves the condensation of 2-amino-2-

methylpropanol with carbon disulfide.[4][5][6] This method avoids the use of carcinogenic

solvents like benzene, which were employed in earlier procedures.[5] The reaction proceeds

via a dithiocarbamic acid intermediate, which then cyclizes upon heating in the presence of a

base.

Synthetic Workflow Diagram
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Caption: Scalable synthesis of 4,4-Dimethyloxazolidine-2-thione.

Experimental Protocol: Scalable Synthesis
This protocol is adapted from an improved process designed for multikilogram scale

production, ensuring its robustness and reliability.[5][6]

Reaction Setup: To a stirred solution of 2-amino-2-methylpropanol (2.0 kg, 22.47 mol) in

toluene (4.0 L), add carbon disulfide (1.88 kg, 24.73 mol) dropwise over a period of 1-2

hours. Maintain vigorous stirring.

Causality:The dropwise addition and vigorous stirring are critical to manage the

exothermic nature of the reaction and ensure efficient formation of the dithiocarbamic acid

intermediate, which precipitates as a solid.

Intermediate Isolation: As the reaction progresses, the intermediate will separate as a solid.

Continue stirring until the addition is complete.

Cyclization: Isolate the solid intermediate. Dissolve it in water and add a 10% aqueous

solution of sodium hydroxide. Heat the mixture to 95-100 °C for 1-2 hours.

Causality:Heating in an aqueous basic solution facilitates the intramolecular cyclization by

deprotonating the hydroxyl group, which then attacks the thiocarbonyl carbon, followed by
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elimination of H₂S (which is neutralized by the base) to form the stable five-membered

ring.

Product Isolation: Cool the reaction mixture. The product, 4,4-Dimethyloxazolidine-2-
thione, will crystallize out of the solution.

Purification: Collect the solid by filtration, wash with cold water (2 x 500 mL), and dry to yield

the final product. A yield of approximately 38% can be expected.[4]

Core Application: The Chiral Auxiliary Workflow
The primary utility of 4,4-Dimethyloxazolidine-2-thione is to serve as a chiral director in

asymmetric synthesis. This process follows a reliable three-stage workflow.[3]
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Caption: General workflow for chiral auxiliary-mediated synthesis.

Step 1: Attachment via N-Acylation
The first step involves covalently attaching a prochiral acyl group to the nitrogen atom of the

auxiliary. This is typically achieved by deprotonating the auxiliary's N-H bond with a strong

base, followed by reaction with an acyl chloride or anhydride.

Experimental Protocol: General N-Acylation
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Setup: In a flame-dried, nitrogen-purged flask, dissolve 4,4-Dimethyloxazolidine-2-thione
(1.0 eq) in anhydrous THF at -78 °C.

Deprotonation: Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to form the lithium

amide.

Acylation: Add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm slowly

to room temperature and stir for several hours or until TLC analysis indicates completion.

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the

product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and

concentrate in vacuo. Purify the resulting N-acyl adduct by column chromatography.

Step 2: Diastereoselective Carbon-Carbon Bond
Formation
With the substrate attached, the gem-dimethyl group of the auxiliary provides a powerful steric

shield, blocking one face of the reactive enolate intermediate. This forces incoming

electrophiles to approach from the opposite, less-hindered face, resulting in the preferential

formation of one diastereomer.

Application Focus: Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation.[11] When mediated by N-acyl

oxazolidinethiones, it allows for the highly controlled synthesis of β-hydroxy carbonyl

compounds.
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Caption: Key stages of the auxiliary-controlled aldol reaction.

Experimental Protocol: Titanium-Mediated Aldol Addition

This protocol is based on methodologies developed for related thiazolidinethione auxiliaries,

which exhibit similar reactivity.[12]

Enolate Formation: Dissolve the N-acyl adduct (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under

a nitrogen atmosphere. Add titanium(IV) chloride (TiCl₄, 1.1 eq) dropwise. To this solution,

add a tertiary amine base such as Hünig's base (diisopropylethylamine, 1.2 eq) to generate

the titanium Z-enolate. Stir for 1 hour.

Causality:TiCl₄ acts as a Lewis acid, coordinating to both the thiocarbonyl sulfur and the

carbonyl oxygen. This coordination, along with the base, promotes the formation of a rigid

and planar Z-enolate, which is crucial for high diastereoselectivity.

Aldehyde Addition: Add the aldehyde (1.5 eq) dropwise and stir the reaction at -78 °C for 2-4

hours.

Workup: Quench the reaction by adding a half-saturated aqueous solution of NH₄Cl.

Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers,

dry over Na₂SO₄, and concentrate.
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Purification: Purify the crude product by flash column chromatography to isolate the desired

diastereomer of the aldol adduct.

Step 3: Nondestructive Cleavage of the Auxiliary
The final and critical step is to remove the auxiliary to liberate the enantiomerically enriched

product. The method of cleavage determines the functional group obtained (e.g., acid, ester,

alcohol, or aldehyde). A key advantage of many modern auxiliaries is the ability to perform this

step under mild conditions that do not compromise the stereochemical integrity of the newly

formed chiral center.

Protocols for Auxiliary Cleavage:

To obtain the Carboxylic Acid (Hydrolysis): Treat the N-acyl adduct with lithium hydroxide

(LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture.

To obtain the Ester (Transesterification): React the adduct with a sodium alkoxide (e.g.,

NaOMe in MeOH) in the corresponding alcohol solvent.

To obtain the Alcohol (Reductive Cleavage): Use a reducing agent like lithium borohydride

(LiBH₄) in THF or ether.

To obtain the Aldehyde (Reductive Cleavage): Certain hindered auxiliaries, particularly 5,5-

dimethyl oxazolidinones, can be reduced with DIBAL-H to yield aldehydes directly, as the

gem-dimethyl groups inhibit cleavage of the auxiliary ring itself.[13][14]

Following cleavage, the liberated 4,4-Dimethyloxazolidine-2-thione can often be recovered

from the reaction mixture by extraction or crystallization, improving the overall efficiency and

cost-effectiveness of the synthesis.[3]

Conclusion
4,4-Dimethyloxazolidine-2-thione stands as a highly effective and practical chiral auxiliary for

modern organic synthesis. Its straightforward, scalable preparation and the robust

stereocontrol it exerts in fundamental bond-forming reactions make it a valuable asset for

constructing complex chiral molecules. The unique structural features—namely the

thiocarbonyl group and the C4 gem-dimethyl substituents—provide a distinct reactivity profile
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compared to classic Evans oxazolidinones. For research scientists and drug development

professionals, a mastery of the protocols and principles outlined in this guide enables the

predictable and efficient synthesis of enantiomerically enriched compounds, accelerating the

path from molecular design to functional application.
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